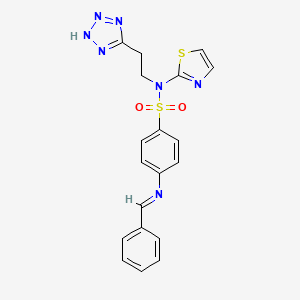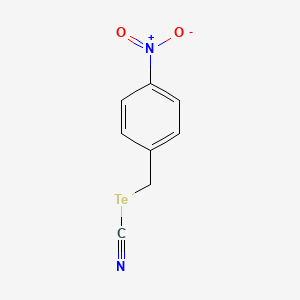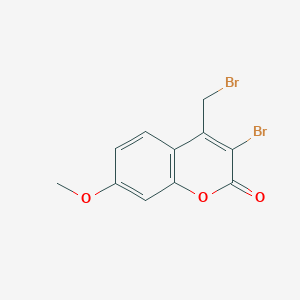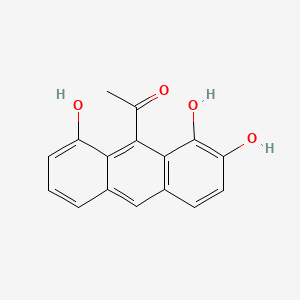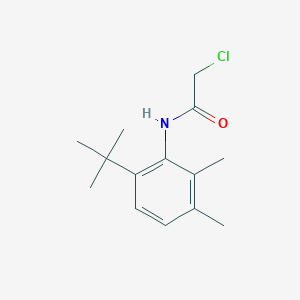
6-tert-Butyl-N-ethyl-1,2,4,5-tetrazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-Butyl-N-ethyl-1,2,4,5-tetrazin-3-amine is a compound belonging to the tetrazine family, which is known for its unique chemical properties and applications in various fields. Tetrazines are heterocyclic compounds containing four nitrogen atoms in a six-membered ring. The presence of tert-butyl and ethyl groups in this compound enhances its stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-N-ethyl-1,2,4,5-tetrazin-3-amine typically involves the following steps:
Formation of the Tetrazine Ring: The tetrazine ring is formed through a [4+2] cycloaddition reaction between a nitrile and a hydrazine derivative. This reaction is often carried out under mild conditions, such as room temperature, to ensure high yield and purity.
Introduction of tert-Butyl and Ethyl Groups: The tert-butyl and ethyl groups are introduced through nucleophilic substitution reactions. Common reagents used in these reactions include tert-butyl chloride and ethyl bromide, which react with the tetrazine ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-N-ethyl-1,2,4,5-tetrazin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced tetrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl or ethyl groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: tert-Butyl chloride, ethyl bromide, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
Scientific Research Applications
6-tert-Butyl-N-ethyl-1,2,4,5-tetrazin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in click chemistry reactions.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living organisms.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-N-ethyl-1,2,4,5-tetrazin-3-amine involves its ability to participate in bioorthogonal reactions, which are chemical reactions that occur inside living organisms without interfering with native biochemical processes. The compound reacts with specific molecular targets, such as strained alkenes or alkynes, through inverse electron demand Diels-Alder cycloaddition reactions. This allows for the controlled release of therapeutic agents or the labeling of biomolecules for imaging and tracking purposes.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrazine: The parent compound of the tetrazine family, known for its high reactivity and use in various chemical reactions.
3,6-Dimethyl-1,2,4,5-tetrazine: A derivative with methyl groups, used in similar applications but with different reactivity and stability profiles.
3-Phenyl-1,2,4,5-tetrazine: A phenyl-substituted tetrazine, employed in chemical biology for labeling and tracking purposes.
Uniqueness
6-tert-Butyl-N-ethyl-1,2,4,5-tetrazin-3-amine is unique due to the presence of both tert-butyl and ethyl groups, which enhance its stability and reactivity. This makes it particularly valuable for applications requiring robust and efficient chemical reactions, such as bioorthogonal chemistry and advanced material synthesis.
Properties
CAS No. |
78113-96-9 |
|---|---|
Molecular Formula |
C8H15N5 |
Molecular Weight |
181.24 g/mol |
IUPAC Name |
6-tert-butyl-N-ethyl-1,2,4,5-tetrazin-3-amine |
InChI |
InChI=1S/C8H15N5/c1-5-9-7-12-10-6(11-13-7)8(2,3)4/h5H2,1-4H3,(H,9,12,13) |
InChI Key |
QBMMCCLQEJXAMI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NN=C(N=N1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,2,3,4,5,6-Hexahydrocyclopenta[b]pyrrole](/img/structure/B14443705.png)
